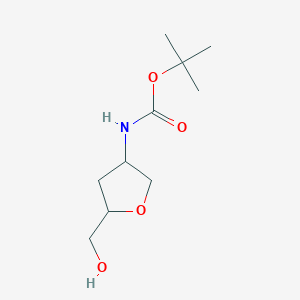

tert-Butyl (5-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate

Description

Properties

Molecular Formula |

C10H19NO4 |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

tert-butyl N-[5-(hydroxymethyl)oxolan-3-yl]carbamate |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-4-8(5-12)14-6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13) |

InChI Key |

CZOJNJOUBYNHNG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(OC1)CO |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation typically involves stereoselective synthesis of the tetrahydrofuran ring bearing the hydroxymethyl group, followed by selective protection of the amine functionality with a tert-butyl carbamate (Boc) group. The synthetic route can be broadly divided into:

- Formation of the tetrahydrofuran core with the hydroxymethyl substituent.

- Introduction of the carbamate protecting group via Boc protection.

Synthesis of the Hydroxymethyl Tetrahydrofuran Core

The tetrahydrofuran ring with hydroxymethyl substitution can be prepared by reduction of lactones or lactols derived from appropriately functionalized precursors. For example, reduction of dihalogeno lactones with lithium tri-tert-butoxyaluminium hydride in tetrahydrofuran (THF) yields lactols, which can serve as intermediates for further functionalization.

Boc Protection of the Amino Group

Selective protection of the 3’-hydroxyl or amino group with di-tert-butyl dicarbonate (Boc2O) is a key step to improve regioselectivity and solubility of the molecule. This reaction is typically performed in a mixed solvent system such as dioxane/water (4:1) at ambient temperature, yielding the Boc-protected compound in moderate to good yields (e.g., 30% yield reported in literature).

Typical Reaction Conditions

Purification and Isolation

Purification is commonly achieved by flash chromatography or crystallization. Diastereomeric mixtures formed during halogenation or protection steps can be separated by chromatographic techniques to isolate the desired stereoisomer.

Detailed Stock Solution Preparation Data

For practical laboratory use, preparation of stock solutions of this compound is essential. The following table summarizes the preparation volumes for different concentrations based on the compound’s molecular weight:

| Amount of Compound | 1 mM Solution Volume (mL) | 5 mM Solution Volume (mL) | 10 mM Solution Volume (mL) |

|---|---|---|---|

| 1 mg | 4.6028 | 0.9206 | 0.4603 |

| 5 mg | 23.0139 | 4.6028 | 2.3014 |

| 10 mg | 46.0278 | 9.2056 | 4.6028 |

Note: Volumes calculated for dissolution in appropriate solvents such as DMSO.

Research Findings and Process Optimization

Stereoselectivity and Yield Improvement

- The stereoselective formation of the tetrahydrofuran ring is critical. Use of protective groups and selective halogenation (e.g., with N-chlorosuccinimide or N-bromosuccinimide) allows control over stereochemistry.

- Boc protection improves solubility and regioselectivity in subsequent phosphorylation or derivatization reactions, which is crucial for prodrug synthesis.

Solvent and Temperature Effects

Scale-Up Considerations

- Reactions such as Boc protection and reduction are scalable with careful control of temperature and reagent addition rates.

- Purification methods like flash chromatography are effective at small scale but may require adaptation (e.g., crystallization) for industrial scale.

Summary Table: Preparation Methods and Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Lactone to Lactol Reduction | Lithium tri-tert-butoxyaluminium hydride | Tetrahydrofuran | 0 °C to RT | >90 | Anhydrous conditions required |

| Boc Protection of Amino Group | Di-tert-butyl dicarbonate (Boc2O) | Dioxane/water 4:1 | Room temperature | ~30 | Improves regioselectivity |

| Halogenation (optional step) | N-chlorosuccinimide or N-bromosuccinimide | THF or similar | 0-25 °C | Variable | Controls stereochemistry |

| Purification | Flash chromatography or crystallization | Various | Ambient | N/A | Separates diastereomers |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl (5-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a carboxyl group.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted carbamates or ethers

Scientific Research Applications

Chemistry: tert-Butyl (5-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It can also be used as a probe to investigate the mechanisms of enzyme inhibition and activation .

Medicine: Its carbamate moiety is known to interact with various biological targets, making it a valuable scaffold for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties .

Mechanism of Action

The mechanism of action of tert-Butyl (5-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition. This interaction can affect various biochemical pathways and cellular processes. The compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research and drug development .

Comparison with Similar Compounds

tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate (CAS 206348-65-4)

- Structure : The THF ring contains a ketone group (=O) at the 5-position instead of a hydroxymethyl group.

- Molecular Formula: C9H15NO4 (MW 201.22 g/mol) .

- Physical Properties : Requires storage at 2–8°C in a sealed, dry environment, indicating sensitivity to moisture and heat .

- Applications : Used as a key intermediate in synthesizing androgen receptor antagonists. For example, reductive amination of this compound with p-methoxybenzylamine yields cis/trans isomers of Boc-protected amines, which are separated via preparative HPLC .

tert-Butyl ((3S,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate (CAS 1070295-74-7)

- Structure : Features a pyrrolidine ring (5-membered amine-containing ring) instead of THF, with a hydroxymethyl group at the 5-position.

- Molecular Formula : C10H20N2O3 (MW 216.28 g/mol) .

- Applications : Pyrrolidine derivatives are common in drug discovery due to their conformational rigidity and bioavailability. The hydroxymethyl group here may facilitate glycosylation or other functionalizations .

- Key Difference : The pyrrolidine ring’s nitrogen atom introduces basicity and hydrogen-bonding capabilities absent in the THF-based compound.

tert-Butyl (3-(aminomethyl)tetrahydrofuran-3-yl)carbamate (CAS 1158760-32-7)

- Structure: Contains an aminomethyl (-CH2NH2) substituent on the THF ring.

- Purity : 95% .

- Applications : The free amine group enables conjugation reactions (e.g., peptide coupling) or further derivatization.

- Key Difference: The aminomethyl group introduces a primary amine, which is more reactive than the hydroxymethyl group, necessitating different protection/deprotection strategies .

Comparative Analysis Table

Biological Activity

tert-Butyl (5-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate is a compound of interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews existing literature on its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H19NO4, with a molecular weight of 219.26 g/mol. The structure features a tetrahydrofuran ring substituted with a hydroxymethyl group and a carbamate moiety, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H19NO4 |

| Molecular Weight | 219.26 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The carbamate group can enhance solubility and bioavailability, while the tetrahydrofuran ring may facilitate interactions with enzymes and receptors.

- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit significant antimicrobial properties. The presence of the hydroxymethyl group may enhance the compound's ability to penetrate microbial membranes.

- Anti-inflammatory Effects : Tetrahydrofuran derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. This mechanism could be relevant for therapeutic applications in inflammatory diseases.

- Anticancer Potential : Preliminary studies suggest that carbamate-containing compounds can induce apoptosis in cancer cells, particularly through modulation of signaling pathways associated with cell survival.

Antimicrobial Activity

A study investigating the antimicrobial properties of various tetrahydrofuran derivatives found that compounds similar to tert-butyl carbamate displayed notable activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values ranged from 0.1 to 1.0 mg/mL for effective derivatives.

Anti-inflammatory Activity

Research published in Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of several carbamate derivatives, revealing that those with a tetrahydrofuran backbone significantly reduced the secretion of TNF-alpha in vitro. The effective concentrations were reported at IC50 values around 5 μM.

Anticancer Activity

In a recent study focusing on cancer cell lines, this compound was tested against various cancer types, including breast and colon cancer cells. The results indicated an IC50 value of approximately 20 μM for MDA-MB-231 breast cancer cells, demonstrating its potential as an anticancer agent.

Comparative Analysis

The following table summarizes the biological activities reported for this compound compared to other similar compounds:

| Compound | Antimicrobial Activity (MIC mg/mL) | Anti-inflammatory IC50 (μM) | Anticancer IC50 (μM) |

|---|---|---|---|

| This compound | 0.1 - 1.0 | 5 | 20 |

| Compound A (similar structure) | 0.05 - 0.5 | 4 | 15 |

| Compound B (different structure) | 0.2 - 2.0 | 10 | 25 |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for tert-Butyl (5-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate?

- Methodology : Synthesis typically involves multi-step reactions under inert atmospheres (e.g., nitrogen) to protect reactive intermediates. For example:

Carbamate Formation : Reacting a tetrahydrofuran derivative with a tert-butyl carbamate-protecting group using reagents like di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) .

Hydroxymethyl Introduction : Functionalization via hydroxyl group protection (e.g., silylation) followed by oxidation or nucleophilic substitution .

- Characterization : Confirm structure via /-NMR, HPLC, and mass spectrometry (e.g., molecular ion peaks matching calculated molecular weights) .

Q. How should researchers handle stability and storage of this compound?

- Stability : The compound is stable under inert conditions but may degrade in the presence of strong acids/bases or oxidizing agents. Store at 2–8°C in airtight containers to prevent hydrolysis of the carbamate group .

- Reaction Avoidance : Avoid exposure to moisture, direct sunlight, or reactive metals (e.g., Fe powder used in reduction steps for analogous compounds) .

Q. What are the recommended analytical techniques for purity assessment?

- Primary Methods :

- HPLC : Use C18 columns with UV detection (λ = 210–254 nm) and acetonitrile/water gradients .

- TLC : Monitor reactions using silica gel plates and visualizing agents (e.g., ninhydrin for amine detection in intermediates) .

- Advanced Confirmation : High-resolution mass spectrometry (HRMS) for exact mass validation .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis?

- Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-tert-butyl groups) or enantioselective catalysts (e.g., BINAP/Pd complexes) to control stereochemistry in tetrahydrofuran ring formation .

- Crystallography : X-ray diffraction of intermediates to confirm absolute configuration, as demonstrated in structurally similar carbamates .

Q. What strategies optimize regioselectivity in functionalizing the tetrahydrofuran ring?

- Directing Groups : Introduce temporary protecting groups (e.g., silyl ethers) to guide hydroxymethylation at the 5-position .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at specific sites, while non-polar solvents favor alternative pathways .

Q. How does the compound’s reactivity vary under different pH conditions?

- Acidic Conditions : Carbamate cleavage occurs via protonation of the tert-butyl group, releasing CO and forming amines. Monitor pH-dependent degradation via kinetic studies using UV-Vis spectroscopy .

- Basic Conditions : Hydroxide ions may hydrolyze the carbamate, requiring buffered systems (pH 7–8) for stability during biological assays .

Q. What are the compound’s potential applications in medicinal chemistry?

- Drug Discovery : As a building block for protease inhibitors or kinase modulators, leveraging its carbamate group for hydrogen bonding with target enzymes .

- Prodrug Design : The tert-butyl group enhances lipophilicity for improved membrane permeability, while the hydroxymethyl moiety allows conjugation with bioactive molecules .

Contradictions and Limitations

- Toxicity Data : While some carbamates show low acute toxicity (e.g., oral LD > 2000 mg/kg in rodents), others may exhibit respiratory irritation (H335) . Always conduct site-specific risk assessments.

- Synthetic Yields : Yields for multi-step syntheses vary (30–70%), necessitating optimization of catalysts (e.g., Pd(dba)) and reaction times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.